molecular formula C6H10 B072652 Cyclohexene-d10 CAS No. 1603-55-0

Cyclohexene-d10

Cat. No. B072652
CAS RN: 1603-55-0
M. Wt: 92.2 g/mol
InChI Key: HGCIXCUEYOPUTN-KYJNQUCMSA-N
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Description

Cyclohexene-d10 is a labelled organic solvent . It has also been used in the synthesis of adipic acid . The empirical formula is C6D10 and the CAS number is 1603-55-0 .


Synthesis Analysis

Cyclohexene-d10 can be synthesized via a H/D-exchange reaction . This reaction was performed efficiently in the presence of a ruthenium catalyst under irradiation of microwaves . The reaction proceeds via a repetition of hydroruthenation and β-elimination .


Molecular Structure Analysis

The molecular weight of Cyclohexene-d10 is 92.21 . The SMILES string representation is [2H]C1=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H] .


Chemical Reactions Analysis

Cyclohexene is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . A detailed kinetic model of cyclohexene oxidation has been proposed based on the low temperature mechanism of 1,3-cyclohexadiene and the existing high temperature mechanism of cyclohexene .


Physical And Chemical Properties Analysis

Cyclohexene-d10 is a liquid at room temperature . It has a boiling point of 83°C and a melting point of -104°C . The compound is less dense than water and its vapor is heavier than air .

Mechanism of Action

Target of Action

Cyclohexene-d10 is a deuterated derivative of cyclohexene, a cyclic hydrocarbon It’s important to note that cyclohexene and its derivatives are often used in organic synthesis as precursors or intermediates .

Mode of Action

One study suggests that the oxidation of cyclic olefins, such as cyclohexene, by mononuclear nonheme manganese(iv)-oxo (mn(iv)o) complexes can occur predominantly via the c═c double bond epoxidation . This reaction proceeds via a repetition of hydroruthenation and β-elimination .

Biochemical Pathways

Cyclohexane, a related compound, is known to be metabolized by bacteria through a series of oxidation reactions, converting cyclohexane to cyclohexanol, then to cyclohexanone, and finally to adipate . This pathway involves several enzymes, including cyclohexanol dehydrogenase and cyclohexanone 1,2-monooxygenase .

Pharmacokinetics

Its metabolism may involve oxidation reactions similar to those described for cyclohexane .

Result of Action

The oxidation of cyclohexene and its derivatives can result in the formation of epoxides, which can react with various biomolecules and potentially exert biological effects .

Action Environment

The action of Cyclohexene-d10 can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the oxidation reactions involving cyclohexene . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and efficacy of Cyclohexene-d10.

Safety and Hazards

Cyclohexene-d10 is classified as a flammable liquid and a moderate fire risk . It is harmful if swallowed and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .

properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIXCUEYOPUTN-KYJNQUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583823
Record name (~2~H_10_)Cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene-d10

CAS RN

16035-50-0
Record name (~2~H_10_)Cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16035-50-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of cyclohexene-d10 in scientific research?

A1: Cyclohexene-d10, the perdeuterated form of cyclohexene, serves as a valuable tool for investigating reaction mechanisms and isotopic effects. By substituting all hydrogen atoms with deuterium, researchers can track the fate of specific atoms during reactions, providing insights into reaction pathways and intermediates. [, , , , , ]

Q2: How does deuteration in cyclohexene-d10 influence its reactivity compared to cyclohexene?

A2: Studies employing cyclohexene and cyclohexene-d10 in oxidation reactions with metal-oxo complexes reveal a significant influence of deuteration on reaction pathways. In reactions with a Compound I model of Cytochrome P450, cyclohexene exhibits a shift from C=C epoxidation to C-H hydroxylation at lower temperatures, while cyclohexene-d10 predominantly undergoes epoxidation regardless of temperature. This difference arises from a significant tunneling effect on hydrogen atom abstraction in cyclohexene, an effect minimized in the deuterated counterpart. [, ]

Q3: Are there any differences in product distribution when using cyclohexene-d10 compared to cyclohexene in radiolysis experiments?

A4: Indeed, studies on the radiolysis of binary solutions containing cyclohexene and cyclohexene-d10 reveal distinct product distributions. Notably, deuterium substitution in the olefin significantly alters the dimer product profiles, suggesting a mechanism where charge transfer from saturated hydrocarbon ions to the olefin precedes dimer formation. []

Q4: Can you provide details on the molecular formula, weight, and spectroscopic data for cyclohexene-d10?

A5: * Molecular Formula: C₆D₁₀* Molecular Weight: 90.22 g/mol* Spectroscopic Data: While specific data might vary based on the spectroscopic technique used, a study reports the vibrational spectra and utilizes them to deduce the molecular conformation of cyclohexene-d10. [] Additionally, the microwave spectra of cyclohexene-d10 have been analyzed to determine its structure. []

Q5: How does the use of cyclohexene-d10 contribute to a deeper understanding of ultrafast dynamics in organic molecules?

A6: Pump-probe experiments exciting cyclohexene and cyclohexene-d10 at 200 nm, followed by multiphoton ionization, unveiled distinct time constants. Deuteration specifically affected one time constant associated with travel time on the excited pipi* surface, suggesting the initiation of a [, ]-sigmatropic H shift in this state. This provides valuable information about the early-time dynamics and photochemical pathways of cyclohexene and potentially other simple olefins. []

Q6: Beyond its role in mechanistic studies, are there other applications of cyclohexene-d10 in chemical synthesis?

A7: While cyclohexene-d10 primarily serves as a mechanistic probe, its preparation via H/D-exchange reactions, potentially catalyzed by ruthenium complexes under microwave irradiation, showcases its utility in deuterium labeling strategies. These labeling methods are crucial for developing internal standards in mass spectrometry and exploring isotope effects in various chemical and biological processes. [, ]

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